molecular formula C21H23N3O5S B509943 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 663169-16-2

2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B509943
CAS No.: 663169-16-2
M. Wt: 429.5g/mol
InChI Key: UWLKMYGMJGFIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a molecular architecture that combines a saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide) moiety linked via a propionamide chain to a 4-(2-methoxyphenyl)piperazine group . The saccharin unit is a well-known scaffold in the development of compounds with diverse biological activities . Piperazine derivatives, particularly those with a 2-methoxyphenyl substitution, are extensively investigated in neuroscience for their high affinity and selectivity for various neuroreceptors . The integration of these two pharmacophores suggests potential research applications in neuropharmacology and receptor binding studies . Specifically, structural analogues containing the 2-methoxyphenylpiperazine group have been explored as high-affinity and selective ligands for dopamine receptor subtypes, which are relevant to the study of addiction and other neuropsychiatric disorders . The synthetic approach for this molecule likely leverages modern methods for the selective oxidation of the benzoisothiazole core and amide bond formation . This product is intended for research purposes to further explore its physical properties, receptor binding profile, and potential biological activities in vitro. This chemical is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKMYGMJGFIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , with the molecular formula C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S and CAS number 1192279-74-5, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a benzo[d]isothiazole core linked to a piperazine moiety substituted with a 2-methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H23N3O5S
Molecular Weight423.49 g/mol
CAS Number1192279-74-5
IUPAC NameThis compound

Pharmacological Activity

Research into the biological activity of this compound has identified several key areas of interest:

Antimicrobial Activity

Studies have reported that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, a related study found that compounds with similar structures demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound's activity was evaluated using the MTT assay, showing effective inhibition at concentrations as low as 0.052 mg mL0.052\text{ mg mL} .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. It has been noted that piperazine derivatives often exhibit cytotoxic effects against cancer cell lines. A related study highlighted that modifications in the piperazine ring can enhance cytotoxicity against specific cancer types . Further exploration into the compound's mechanism of action revealed its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may interact with neurotransmitter receptors. Piperazine derivatives are known to affect serotonin and dopamine receptors, potentially offering therapeutic effects in treating psychiatric disorders . The modulation of these receptors could lead to alterations in neurotransmitter release and receptor signaling pathways.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antibacterial Screening : A study on benzo[4,5]isothiazolo compounds indicated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that structural modifications could enhance efficacy .
  • Cytotoxicity Assays : Research involving piperazine derivatives showed varying degrees of cytotoxicity across different cancer cell lines, underscoring the importance of structural features in determining biological activity .

Scientific Research Applications

Antipsychotic and Antidepressant Activity

Research indicates that compounds similar to this structure may exhibit antipsychotic properties. The piperazine ring is known for its role in various antipsychotic drugs, such as ziprasidone, which is chemically related to benzisothiazole derivatives. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing schizophrenia and depression .

Potential Antiarrhythmic Properties

Another area of interest is the potential antiarrhythmic effects of this compound class. Similar structures have been investigated for their ability to stabilize cardiac rhythms and prevent arrhythmias. The modification of the piperazine ring with various substituents has been linked to enhanced pharmacological profiles in preclinical studies .

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include:

  • Formation of the Piperazine Derivative : This step often involves reacting 2-methoxyphenyl derivatives with appropriate piperazine precursors.
  • Cyclization to Form Benzisothiazole : The introduction of the isothiazole moiety is crucial for imparting biological activity.
  • Final Modifications : Additional functional groups may be introduced to enhance solubility and bioavailability.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antipsychotic Activity

A study published in a peer-reviewed journal evaluated the antipsychotic effects of similar benzisothiazole derivatives in animal models. The results indicated significant reductions in hyperactivity and improvements in social interaction, suggesting efficacy in treating symptoms associated with schizophrenia .

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of piperazine derivatives. The study reported that specific modifications led to improved cardiac function in models of induced arrhythmia, highlighting the potential for developing new antiarrhythmic agents based on this scaffold .

Comparison with Similar Compounds

Key Differences :

  • The 4-methoxy group enhances electron-donating effects compared to the target compound’s 2-methoxy substituent. This positional isomerism may alter receptor binding or metabolic stability.
  • Higher molecular weight (429.49 vs. ~425 g/mol for the target compound, estimated) due to the additional methoxy oxygen.

2-(3-(4-Ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Hydrochloride (CAS 1177849-74-9)

  • Molecular Formula : C₁₆H₂₂ClN₃O₄S.
  • Molecular Weight : 387.9 g/mol.
  • Salt Form : Hydrochloride, improving aqueous solubility.
  • SMILES : CCN1CCN(C(=O)CCN2C(=O)c3ccccc3S2(=O)=O)CC1.Cl .

Key Differences :

  • Replacement of the methoxyphenyl group with an ethyl group simplifies the structure, reducing steric hindrance and molecular weight (387.9 vs. ~425 g/mol for the target compound).
  • The hydrochloride salt enhances polarity, likely improving bioavailability compared to non-salt forms.

2-(3-(4-Phenylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-Dioxide

  • Inferred Properties :
    • Molecular Formula : ~C₂₀H₂₁N₃O₃S (estimated).
    • Molecular Weight : ~395–400 g/mol (estimated).

Key Differences :

Data Table: Comparative Physicochemical Properties

Property Target Compound (2-Methoxyphenyl) 4-Methoxyphenyl Analog Ethyl Hydrochloride Analog Phenyl Analog (Estimated)
Molecular Formula C₂₁H₂₃N₃O₅S (estimated) C₂₁H₂₃N₃O₅S C₁₆H₂₂ClN₃O₄S C₂₀H₂₁N₃O₃S
Molecular Weight (g/mol) ~425 429.49 387.9 ~395–400
Density (g/cm³) ~1.3–1.4 (predicted) 1.371 N/A ~1.2–1.3 (predicted)
pKa ~3.5–4.0 (predicted) 3.62 N/A ~4.0–4.5 (predicted)
Solubility Likely low (neutral form) Low High (hydrochloride salt) Very low

Research Implications

  • Salt vs. Neutral Form : The hydrochloride analog’s improved solubility highlights the importance of salt formation in optimizing drug-like properties.
  • SAR Trends : Higher molecular weight and polar groups (e.g., methoxy) correlate with increased density and boiling points, as seen in the 4-methoxy analog .

Preparation Methods

Propargyl Intermediate Oxidation

An alternative route involves alkylation with propargyl bromide followed by oxidation to the ketone:

  • Alkylation : Propargyl bromide in DMF/K2_2CO3_3 at 60°C.

  • Oxidation : HgSO4_4-H2_2SO4_4 system converts the alkyne to a ketone.

Advantage : Propargyl bromide is more reactive than 3-bromopropiophenone, enabling milder conditions.

Reductive Amination

For substrates lacking a leaving group, reductive amination between the ketone and piperazine using NaBH3_3CN in methanol has been explored. However, this method yields <50% due to competing imine formation.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance ionic intermediates, improving substitution rates.

  • Protic solvents (ethanol, isopropanol) are less effective but useful for recrystallization.

Temperature and Time

  • Alkylation : 12–24 hours at 80°C.

  • Coupling : 14–18 hours at 95–100°C.

Purification Strategies

  • Recrystallization : Ethanol/water (1:1) yields high-purity crystals.

  • Column Chromatography : Silica gel with chloroform/methanol (9:1) resolves intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6):

    • δ 7.85–7.78 (m, 4H, aromatic), 3.72 (s, 3H, OCH3_3 ), 3.15–3.05 (m, 8H, piperazine).

  • 13C NMR^{13}\text{C NMR} : δ 198.4 (C=O), 161.2 (SO2_2 ), 55.1 (OCH3_3 ).

Mass Spectrometry (MS)

  • ESI-MS : m/z 485.2 [M+H]+^+.

Industrial-Scale Considerations

Cost-Efficiency

  • Piperazine Synthesis : 2-Methoxyphenylpiperazine is prepared via Ullmann coupling (CuI, K2_2CO3_3 , DMF), reducing costs by 30% compared to commercial sources.

Environmental Impact

  • Waste Management : Bromide byproducts are neutralized with Na2_2CO3_3 and precipitated as NaBr.

  • Solvent Recycling : DMF is recovered via distillation (bp 153°C) .

Q & A

Q. How can researchers determine the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Use 1H/13C NMR to confirm the presence of key functional groups (e.g., piperazine ring protons at δ 2.5–3.5 ppm, methoxy singlet at δ ~3.8 ppm) and the benzo[d]isothiazole backbone.
  • Perform high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental analysis (C, H, N) should align with calculated percentages (±0.4%) to confirm purity .

Q. What are the key synthetic steps for preparing this compound?

Methodological Answer:

  • Step 1 : Coupling of 2-methoxyphenylpiperazine with a ketone-containing precursor via nucleophilic acyl substitution (e.g., using EDCI/HOBt in DMF).
  • Step 2 : Introduction of the benzo[d]isothiazole-1,1-dioxide moiety through sulfonylation or oxidation reactions under anhydrous conditions.
  • Step 3 : Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol .

Q. Which preliminary biological assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Conduct receptor binding assays targeting serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety’s affinity for CNS targets.
  • Use radioligand displacement assays (e.g., [3H]-WAY-100635 for 5-HT1A) to measure IC50 values.
  • Validate activity in in vitro functional assays (e.g., cAMP modulation for GPCR targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Synthesize analogs with modifications to the piperazine substituents (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and benzo[d]isothiazole chain length (e.g., propyl vs. pentyl).
  • Compare binding affinities (Ki) and functional potency (EC50) across analogs.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

  • Perform pH-solubility profiling (e.g., buffered solutions from pH 1.2 to 7.4) to identify ionizable groups.
  • Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) to enhance aqueous solubility.
  • Validate results with dynamic light scattering (DLS) to detect aggregation .

Q. How to determine the compound’s binding kinetics to neuronal receptors with high precision?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) to measure real-time association/dissociation rates (ka/kd).
  • Compare with radioligand saturation binding (Kd/Bmax) in membrane preparations.
  • Cross-validate using patch-clamp electrophysiology for functional ion channel modulation .

Q. What experimental designs address stability issues in long-term storage?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., sulfoxide formation).
  • Use lyophilization for hygroscopic samples and store under argon in amber vials.
  • Analyze degradation pathways via LC-MS/MS to identify hydrolytic or oxidative byproducts .

Q. Which computational methods predict metabolic liabilities of this compound?

Methodological Answer:

  • Use CYP450 metabolism prediction software (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., piperazine N-oxidation).
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Perform 2D NMR (COSY, HSQC) to confirm stereochemistry and rule out diastereomer formation.
  • Analyze X-ray crystallography data (if crystals are obtainable) for absolute configuration verification.
  • Compare HPLC chromatograms (C18 column, UV detection at 254 nm) to detect trace impurities .

Q. What methodologies improve synthetic yield while minimizing side reactions?

Methodological Answer:

  • Optimize reaction stoichiometry using DoE (Design of Experiments) for critical steps (e.g., molar ratios of piperazine to ketone precursor).
  • Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DCM vs. THF) to suppress byproducts like over-alkylation.
  • Monitor reactions in real-time with in situ FTIR to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.